molecular formula C2H5NO2 B1338978 Glycine-2-13C,15N CAS No. 91795-59-4

Glycine-2-13C,15N

Cat. No.: B1338978
CAS No.: 91795-59-4
M. Wt: 77.053 g/mol
InChI Key: DHMQDGOQFOQNFH-ZKDXJZICSA-N
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Description

Glycine-2-13C,15N is a stable isotope-labeled compound of glycine, where the carbon at the second position is replaced with carbon-13 and the nitrogen is replaced with nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

Glycine-2-13C,15N has a wide range of applications in scientific research:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: Applied in the development of new materials and in quality control processes

Mechanism of Action

Target of Action

Glycine-2-13C,15N is a labeled form of glycine, an inhibitory neurotransmitter in the central nervous system (CNS). Its primary target is the N-methyl-D-aspartic acid (NMDA) receptor , a type of glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound, like its unlabeled counterpart, acts as a co-agonist along with glutamate at the NMDA receptor . It binds to a specific site on the receptor, different from the glutamate binding site, and its binding is necessary for the receptor to open in response to glutamate binding . This results in an excitatory potential, facilitating the flow of ions through the receptor channel .

Biochemical Pathways

The action of this compound primarily affects the glutamatergic pathway . By facilitating the opening of the NMDA receptor, it enhances the excitatory signaling in this pathway . This can have downstream effects on various cellular processes, including calcium signaling and gene expression .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of glycine. The incorporation of stable isotopes like 13c and 15n can potentially affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties . For instance, deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound at the NMDA receptor can have various molecular and cellular effects. It can enhance synaptic plasticity, a key process in learning and memory . It can also influence neuronal excitability and thus affect various brain functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentrations in the synaptic cleft can affect the binding of glycine to the NMDA receptor . Additionally, the presence of other ligands (e.g., competitive antagonists) can also influence the receptor activation .

Safety and Hazards

Glycine-2-13C,15N may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if absorbed through the skin, inhaled, or swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

Glycine-2-13C,15N plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, nucleic acids, and other biomolecules. This compound interacts with several enzymes, including glycine decarboxylase, serine hydroxymethyltransferase, and glycine N-methyltransferase. These enzymes facilitate the conversion of this compound into other metabolites, such as serine, methionine, and creatine. The interactions between this compound and these enzymes are essential for maintaining cellular homeostasis and supporting various metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound acts as an inhibitory neurotransmitter by binding to glycine receptors and modulating synaptic transmission. This compound also serves as a co-agonist for N-methyl-D-aspartic acid (NMDA) receptors, facilitating excitatory neurotransmission. Additionally, this compound affects gene expression by modulating the activity of transcription factors and influencing the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to glycine receptors and NMDA receptors, modulating their activity and influencing synaptic transmission. This compound also interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, facilitating the conversion of this compound into other metabolites. These interactions play a critical role in regulating cellular metabolism and maintaining homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can influence cellular function over extended periods, with potential effects on cell growth, differentiation, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and support metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis and metabolic dysregulation. Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at specific dosage ranges, while higher doses may lead to toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-2-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled formaldehyde (13C) with isotopically labeled ammonia (15N) in the presence of a catalyst to form the labeled glycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the high isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine-2-13C,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine-2-13C,15N is unique due to its specific isotopic labeling at the second carbon and nitrogen positions, making it particularly useful for studies requiring precise isotopic tracking and analysis .

Properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462167
Record name Glycine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91795-59-4
Record name Glycine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
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H2NCH2COONa
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Synthesis routes and methods II

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.
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4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
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3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
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H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
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Synthesis routes and methods III

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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Synthesis routes and methods IV

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
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dextran sulphate Sepharose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-2-13C,15N
Reactant of Route 2
Glycine-2-13C,15N
Reactant of Route 3
Glycine-2-13C,15N
Reactant of Route 4
Glycine-2-13C,15N
Reactant of Route 5
Glycine-2-13C,15N
Reactant of Route 6
Glycine-2-13C,15N
Customer
Q & A

Q1: Why is Glycine-2-13C,15N used instead of regular glycine in these studies?

A1: The dual labeling with stable isotopes (13C and 15N) allows researchers to track the fate of both the carbon skeleton and the nitrogen atom of glycine simultaneously. This helps determine if the glycine molecule is taken up intact or if it is broken down before being utilized by plants or microbes. [, , ]

Q2: What have studies using this compound revealed about plant and microbial competition for nitrogen?

A2: Research using this compound has demonstrated that soil microbes can effectively compete with plants for organic nitrogen, particularly in low-productivity grasslands. [] This competition suggests that microbes represent a significant sink for nitrogen in these ecosystems, potentially limiting its availability for plant uptake.

Q3: How does the presence of soil fauna impact the uptake of this compound?

A3: Research indicates that while the presence and diversity of soil fauna like microarthropods can influence microbial abundance in soil, they don't significantly impact the uptake of nitrogen from this compound by plants or microbes. [] This suggests that the role of soil fauna in nitrogen cycling might be more complex and indirect.

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